N,N'-[(Pentylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine
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Overview
Description
N,N’-[(Pentylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine is a chemical compound known for its unique structure and properties. This compound is part of a class of chemicals that have shown significant potential in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of N,N’-[(Pentylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine typically involves the cyclocondensation of N-(prop-2-yn-1-yl)- and N-(penta-2,4-diyn-1-yl)-o-phenylenediamines with phenyl isothiocyanate and carbon disulfide . This reaction proceeds under specific conditions, often requiring the presence of a base such as potassium hydroxide (KOH). The industrial production methods for this compound are still under research, but the synthetic routes generally involve similar cyclocondensation reactions.
Chemical Reactions Analysis
N,N’-[(Pentylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bromine (Br2) and carbon disulfide (CS2) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with bromine can lead to the formation of brominated derivatives .
Scientific Research Applications
This compound has a broad spectrum of applications in scientific research. It is used in heterocyclic chemistry as a valuable synthetic block . Additionally, derivatives of this compound have shown promising biological activities, including bactericidal, antitumor, and anti-inflammatory properties . In the field of medicinal chemistry, it acts as a noncompetitive inhibitor of metalloproteinase aggrecanase and phospholipase A2 . Furthermore, it has been explored for its potential use in dye-sensitized solar cells .
Mechanism of Action
The mechanism of action of N,N’-[(Pentylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of certain enzymes, such as metalloproteinase aggrecanase and phospholipase A2 . The compound’s structure allows it to bind to these enzymes, thereby inhibiting their activity and exerting its biological effects.
Comparison with Similar Compounds
N,N’-[(Pentylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include 2-ylidene-1,3-thiazolidines and 2-ylidene-2,3-dihydro-1,3-thiazoles . These compounds also exhibit significant biological activities and are used in various scientific applications. N,N’-[(Pentylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine stands out due to its broader spectrum of applications and unique inhibitory properties.
Properties
CAS No. |
918893-48-8 |
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Molecular Formula |
C11H23N3O2 |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
N-[1-[2-hydroxyiminopropyl(pentyl)amino]propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C11H23N3O2/c1-4-5-6-7-14(8-10(2)12-15)9-11(3)13-16/h15-16H,4-9H2,1-3H3 |
InChI Key |
MPSBVGPPOFPKPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CC(=NO)C)CC(=NO)C |
Origin of Product |
United States |
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